5-Acetylsalicylamide
Overview
Description
5-Acetylsalicylamide is a derivative of salicylamide, which itself is related to acetylsalicylic acid, commonly known as aspirin. While acetylsalicylic acid is widely recognized for its therapeutic effects, such as anti-inflammatory and anticoagulant properties, 5-acetylsalicylamide is a specific compound that can be synthesized through acylation reactions. The influence of acetylsalicylic acid on various physiological processes has been extensively studied, including its effects on blood coagulation, plasma glucose levels, and inflammatory responses .
Synthesis Analysis
The synthesis of 5-acetylsalicylamide has been achieved using Lewis acidic ionic liquids as both catalyst and solvent, which is a novel approach that avoids the use of conventional carcinogenic solvents and anhydrous AlCl3 catalysts. The ionic liquids 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl3) and N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl3) have shown excellent catalytic activity in the Friedel–Crafts acylation of salicylamide with acetyl chloride to produce 5-acetylsalicylamide. The yields of 5-acetylsalicylamide reached up to 81.3% and 89.2% with [BMIM]Cl-2AlCl3 and [BPy]-2AlCl3, respectively. The content of AlCl3 and the structure of the cations in the ionic liquids had a synergistic effect on the acylation reaction .
Molecular Structure Analysis
Although the specific molecular structure analysis of 5-acetylsalicylamide is not detailed in the provided papers, it can be inferred that the compound has a salicylamide backbone with an acetyl group attached to the fifth position of the aromatic ring. This structural modification is likely to influence its chemical behavior and biological activity.
Chemical Reactions Analysis
The chemical reactions involving acetylsalicylic acid and its derivatives, including 5-acetylsalicylamide, are of significant interest due to their pharmacological effects. Acetylsalicylic acid has been shown to inhibit prostaglandin synthesis, which plays a role in its ability to reduce inflammation and modulate insulin and growth hormone secretion . Additionally, acetylsalicylic acid and sodium salicylate can inhibit the synthesis of pro-coagulant and pro-inflammatory proteins in human monocytes by interfering with the nuclear translocation of NF-kB/c-Rel proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-acetylsalicylamide are not explicitly discussed in the provided papers. However, the properties of acetylsalicylic acid, such as its anticoagulant effect, have been observed to increase the one-stage prothrombin time in normal subjects when administered in large doses . Furthermore, acetylsalicylic acid's influence on plasma glucose, insulin, glucagon, and growth hormone levels following tolbutamide stimulation has been documented, indicating its potential impact on metabolic processes .
Scientific Research Applications
Chemical Synthesis and Catalysis
One of the notable applications of 5-Acetylsalicylamide in scientific research is in chemical synthesis. It is synthesized from salicylamide via Friedel–Crafts acylation using ionic liquids as dual catalyst and solvent. The use of Lewis acidic ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate and N-butylpyridinium chloroaluminate has shown to replace conventional carcinogenic solvents and catalysts, exhibiting excellent catalytic activity in the acylation process. The synthesis achieved significant yields of 5-Acetylsalicylamide, demonstrating the efficiency of this method and the potential of ionic liquids in green chemistry applications (Chen et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-acetyl-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAQTCWTCCNHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057736 | |
Record name | 5-Acetylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylsalicylamide | |
CAS RN |
40187-51-7 | |
Record name | 5-Acetyl-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40187-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 5-acetyl-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040187517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetylsalicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.